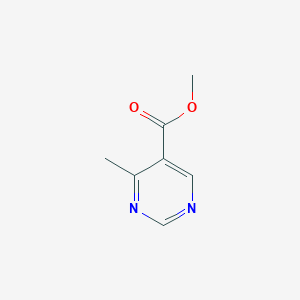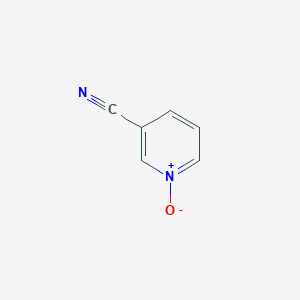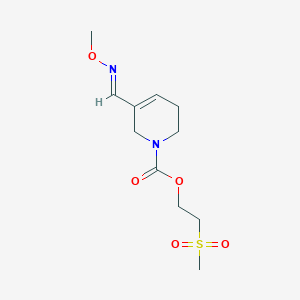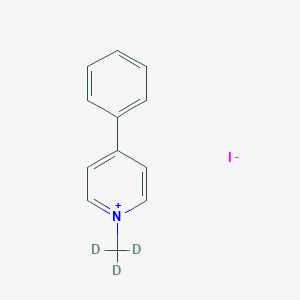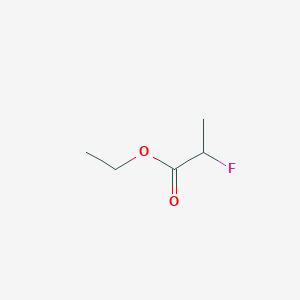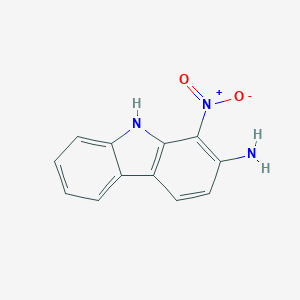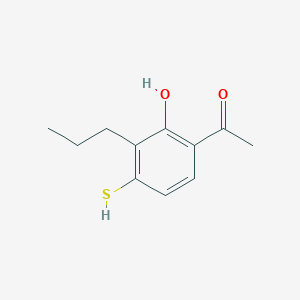
1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one
Descripción general
Descripción
1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one, also known as HPSE, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. This compound has gained attention due to its ability to inhibit the enzymatic activity of heparanase, an endoglycosidase that cleaves heparan sulfate chains in the extracellular matrix, leading to the release of bioactive molecules that promote tumor growth, angiogenesis, and metastasis.
Mecanismo De Acción
1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one inhibits the enzymatic activity of heparanase by binding to its active site, thereby preventing the cleavage of heparan sulfate chains in the extracellular matrix. This leads to the inhibition of the release of bioactive molecules that promote tumor growth, angiogenesis, and metastasis. Additionally, 1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one has been shown to have anti-inflammatory properties by reducing the release of pro-inflammatory cytokines and chemokines. Moreover, 1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one has been shown to inhibit viral infections by blocking the entry of viruses into cells.
Efectos Bioquímicos Y Fisiológicos
1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one has been shown to have several biochemical and physiological effects. The inhibition of heparanase activity by 1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one has been shown to reduce tumor growth, angiogenesis, and metastasis in various cancer models. Additionally, 1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one has been shown to have anti-inflammatory properties by reducing the release of pro-inflammatory cytokines and chemokines. Moreover, 1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one has been shown to inhibit viral infections by blocking the entry of viruses into cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one in lab experiments include its ability to selectively inhibit heparanase activity, its low toxicity, and its ability to inhibit the release of bioactive molecules that promote tumor growth, angiogenesis, and metastasis. However, the limitations of using 1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one in lab experiments include its low solubility in water, its low stability in solution, and the difficulty in synthesizing large quantities of pure 1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one.
Direcciones Futuras
There are several future directions for the research on 1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one. One direction is to develop more potent and selective inhibitors of heparanase activity that can be used in clinical trials for the treatment of cancer, inflammation, and viral infections. Another direction is to investigate the potential of 1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one as a drug delivery system for targeted therapy. Moreover, the development of imaging agents that can detect heparanase activity in vivo could provide a non-invasive tool for the diagnosis and monitoring of cancer and other diseases. Finally, the identification of novel signaling pathways that are regulated by heparanase could provide new targets for drug discovery.
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and viral infections. The inhibition of heparanase activity by 1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one has been shown to reduce tumor growth, angiogenesis, and metastasis in various cancer models. Additionally, 1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one has been shown to have anti-inflammatory properties by reducing the release of pro-inflammatory cytokines and chemokines. Moreover, 1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one has been shown to inhibit viral infections by blocking the entry of viruses into cells.
Propiedades
Número CAS |
74891-64-8 |
|---|---|
Nombre del producto |
1-(2-Hydroxy-3-propyl-4-sulfanylphenyl)ethan-1-one |
Fórmula molecular |
C11H14O2S |
Peso molecular |
210.29 g/mol |
Nombre IUPAC |
1-(2-hydroxy-3-propyl-4-sulfanylphenyl)ethanone |
InChI |
InChI=1S/C11H14O2S/c1-3-4-9-10(14)6-5-8(7(2)12)11(9)13/h5-6,13-14H,3-4H2,1-2H3 |
Clave InChI |
MTPPIDLUKJRAPM-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)S |
SMILES canónico |
CCCC1=C(C=CC(=C1O)C(=O)C)S |
Sinónimos |
2-Hydroxy-4-mercapto-3-propylacetophenone |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

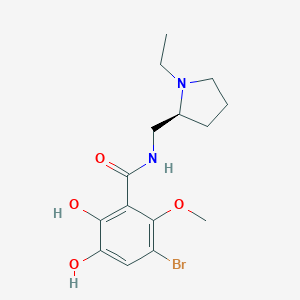
![Disodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B127112.png)
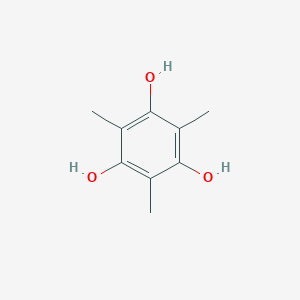
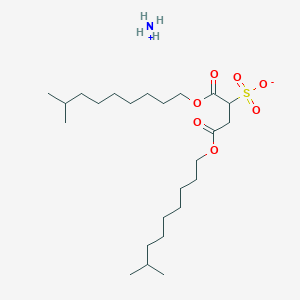
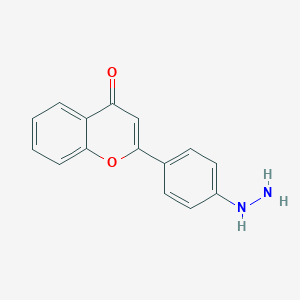
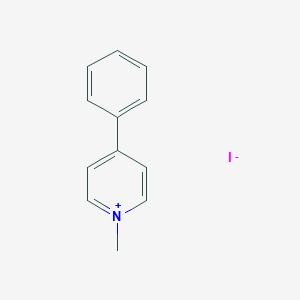
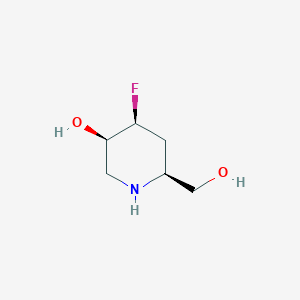
![1-Cyclopropyl-6-fluoro-4-oxo-7-[3-[(propan-2-ylamino)methyl]pyrrolidin-1-yl]-8-(trifluoromethyl)quinoline-3-carboxylic acid](/img/structure/B127124.png)
